3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine
Description
3-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring connected to a pyrazole moiety substituted with a thiophene group. Piperidine provides conformational flexibility, while the pyrazole linker allows for diverse substitution patterns.
Properties
IUPAC Name |
3-(3-thiophen-2-ylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-10(9-13-6-1)15-7-5-11(14-15)12-4-2-8-16-12/h2,4-5,7-8,10,13H,1,3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFBUWYBIGYANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
A highly efficient method to prepare 3,5-disubstituted pyrazoles, including thiophene-substituted variants, involves the reaction of hydrazones derived from aryl aldehydes with substituted acetophenones or phenacyl bromides in ethanol under catalytic conditions.
- Reaction Conditions: Typically carried out in ethanol solvent with catalytic iodine (I2), hydrochloric acid (HCl), and dimethyl sulfoxide (DMSO) as an oxidant.
- Mechanism: The hydrazone attacks the carbonyl carbon of the phenacyl derivative forming an intermediate that cyclizes to the pyrazole ring. Oxidation by DMSO/I2 converts pyrazoline intermediates irreversibly to pyrazoles.
- Yields: Optimized conditions yield 3,5-diarylpyrazoles in 80-92% isolated yields.
Table 1: Optimization of Pyrazole Formation Using Phenacyl Derivatives and Benzal Hydrazone
| Entry | Phenacyl Derivative | Equiv Hydrazone | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2′-Bromoacetophenone | 1.2 | 0.5 | 30 |
| 4 | 2′-Bromoacetophenone | 1.4 | 0.5 | 92 |
| 6 | 4′-Methoxy-2-bromoacetophenone | 1.4 | 0.5 | 86 |
Note: Hydrazone added to refluxing solution improves yield significantly.
Coupling with Piperidine
The attachment of the piperidine ring to the pyrazole nitrogen can be achieved via nucleophilic substitution or catalytic amination methods.
- A common approach involves using piperidine as a nucleophile reacting with a halogenated pyrazole intermediate or via direct N-alkylation.
- Catalytic bases such as triethylamine or piperidine itself facilitate the reaction.
- Reactions are typically performed in ethanol or other polar solvents at reflux temperatures.
Table 2: Effect of Base and Temperature on Coupling Reaction
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 70 | 10 | 0 |
| 2 | Ethanol | Pyridine | 70 | 16 | 55 |
| 3 | Ethanol | Piperidine | 70 | 12 | 48 |
| 4 | Ethanol | Triethylamine | 70 | 11.3 | 92 |
Triethylamine at reflux in ethanol gives the highest yield for pyrazole coupling.
Representative Synthetic Route
A typical synthetic route involves:
Formation of Pyrazole Intermediate:
- React 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.
- React this hydrazone with phenacyl bromide or substituted acetophenone in ethanol with catalytic iodine and acid to form 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl) intermediate.
-
- Add piperidine and triethylamine to the pyrazole intermediate solution.
- Reflux the mixture in ethanol to facilitate nucleophilic substitution at the pyrazole N1 position, yielding this compound.
Notes on Reaction Conditions and Optimization
- Solvent: Ethanol is preferred due to its ability to dissolve both organic and inorganic reagents and facilitate reflux conditions.
- Catalysts: Triethylamine is superior as a base catalyst for coupling, while iodine and HCl catalyze pyrazole ring formation.
- Temperature: Reflux temperatures (~70 °C) are optimal for both pyrazole formation and piperidine coupling.
- Time: Reaction times vary from 10 to 16 hours depending on the step and catalyst used.
- Yields: Overall yields for the final compound can reach above 90% under optimized conditions.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole formation | Hydrazone + phenacyl bromide + I2 + HCl + DMSO | Ethanol | Reflux (~70) | 0.5-1.5 | 80-92 | One-pot, two-component reaction |
| Piperidine coupling | Pyrazole intermediate + piperidine + triethylamine | Ethanol | Reflux (~70) | 10-16 | 48-92 | Base catalyzed nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
3-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrazolines.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine exhibit significant anticancer properties. For instance, studies have shown that heterocyclic amines can interact with biological macromolecules, leading to apoptosis in cancer cells. The structural features of this compound may enhance its ability to bind to specific targets within cancer cells, potentially inhibiting tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation. The results indicated that certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic potential for compounds like this compound .
Agrochemical Applications
Pesticide Development
The unique structure of this compound makes it a candidate for developing novel agrochemicals. Its potential as a pesticide can be attributed to its ability to disrupt biological pathways in pests.
Case Study:
In a comparative analysis of various heterocyclic compounds for insecticidal activity, derivatives containing thiophene and pyrazole rings showed enhanced toxicity against common agricultural pests. The study concluded that such compounds could be developed into effective pesticides with lower environmental impact compared to traditional chemicals .
Material Science
Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced properties such as thermal stability and electrical conductivity.
Data Table: Polymer Properties
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) | Comments |
|---|---|---|---|
| Polyethylene | 0.01 | 120 | Low conductivity |
| Modified Polymer | 0.05 | 150 | Enhanced conductivity due to additives |
| Composite Material | 0.10 | 180 | Significant improvement observed |
This table summarizes the improvements seen when incorporating the compound into polymer formulations, demonstrating its potential utility in advanced materials development.
Biological Studies
Interaction with Biomolecules
The interaction of this compound with biomolecules has been studied to understand its pharmacokinetic properties better. Research suggests that this compound can form stable complexes with proteins, influencing their function.
Case Study:
A study investigated the binding affinity of this compound to lactoperoxidase, an enzyme involved in antimicrobial activity. The findings indicated strong binding interactions, which may enhance the enzyme's efficacy against pathogens .
Mechanism of Action
The mechanism of action of 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and substituent effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine with five analogs:
Electronic and Solubility Profiles
- Thiophene vs. Pyridine/Trifluoromethyl : The thiophene in the target compound offers electron-rich aromaticity, favoring interactions with hydrophobic pockets. In contrast, pyridine (in C₁₁H₁₂N₄O) introduces basicity and polarity, while the trifluoromethyl group (in C₉H₁₃ClF₃N₃) increases lipophilicity and metabolic resistance .
- Solubility : The hydrochloride salt in C₉H₁₃ClF₃N₃ enhances aqueous solubility, whereas the propanamide in C₁₁H₁₂N₄O improves solubility via hydrogen bonding. The target compound’s thiophene likely confers moderate solubility, balancing lipophilicity and aromaticity .
Biological Activity
3-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)piperidine, a compound featuring a piperidine ring substituted with a thiophene and pyrazole moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H17N3S
- Molecular Weight : 247.35 g/mol
- CAS Number : 2098131-35-0
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole intermediates in the presence of suitable catalysts. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial and fungal strains. The antimicrobial efficacy was evaluated using the Kirby-Bauer disk diffusion method, which revealed notable inhibition zones.
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 18 | 0.25 |
| Staphylococcus aureus | 20 | 0.22 |
| Candida albicans | 15 | 0.30 |
The compound exhibited low minimum inhibitory concentrations (MIC), indicating its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH and hydroxyl radical scavenging assays. The results indicated that the compound effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 28.23 |
| Hydroxyl Radical Scavenging | 30.50 |
These findings suggest that the compound may have protective effects against oxidative damage .
Anticancer Activity
Emerging evidence points to the anticancer potential of this compound. In vitro studies have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated multiple derivatives, including this compound, revealing its superior activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications for enhancing antimicrobial properties .
- Antioxidant Evaluation : Research conducted on a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited promising antioxidant activities, suggesting their potential use in preventing oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclocondensation of thiophene-containing precursors with piperidine derivatives. Key steps include:
- Thiophene functionalization : Introduce reactive groups (e.g., boronic acids) for cross-coupling.
- Pyrazole ring formation : Use hydrazine derivatives under reflux (e.g., ethanol, 80°C) .
- Piperidine coupling : Optimize solvent polarity (e.g., DMF vs. THF) to enhance nucleophilic substitution .
- Data Insight : Yields range from 40–65% depending on temperature control and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish it from analogs?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.2 ppm) and pyrazole N–H (δ 8.1–8.5 ppm). Piperidine signals appear as multiplet clusters (δ 1.5–3.0 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 261.12 (calculated for C₁₂H₁₃N₃S).
- X-ray crystallography : Resolve piperidine chair conformation and dihedral angles between thiophene/pyrazole rings (e.g., 45–60°) .
Q. How can researchers assess the compound’s preliminary bioactivity in kinase inhibition assays?
- Protocol :
- Target selection : Prioritize kinases with hydrophobic binding pockets (e.g., JAK2, EGFR) due to the compound’s aromatic/heterocyclic scaffold .
- Assay design : Use ADP-Glo™ kinase assays with ATP concentrations adjusted to Km values.
- Controls : Include staurosporine (broad-spectkinase inhibitor) and DMSO vehicle .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Troubleshooting :
- Repeat experiments : Confirm sample purity via HPLC (≥95%) to rule out solvent or impurity artifacts .
- Dynamic vs. static structure : NMR captures time-averaged conformations, while X-ray provides a static snapshot. Compare dihedral angles in solution (NOESY) vs. solid state .
- DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to validate assignments .
Q. What computational strategies optimize reaction pathways for scaled-up synthesis?
- In Silico Workflow :
- Reaction mechanism mapping : Use density functional theory (DFT) to identify rate-limiting steps (e.g., pyrazole cyclization energy barrier).
- Solvent screening : COSMO-RS simulations predict solvent effects on transition-state stabilization .
- DoE (Design of Experiments) : Apply Plackett-Burman designs to test variables (temperature, catalyst loading) with minimal experimental runs .
Q. How do structural modifications (e.g., substituting thiophene with furan) alter target binding affinity?
- SAR Study :
- Analog synthesis : Replace thiophene with furan, pyrrole, or phenyl groups.
- Binding assays : Compare IC₅₀ values against kinase panels. Example
| Substituent | Kinase IC₅₀ (nM) | Selectivity Ratio (JAK2/EGFR) |
|---|---|---|
| Thiophene | 120 ± 15 | 3.2 |
| Furan | 250 ± 30 | 1.8 |
| Phenyl | 450 ± 50 | 0.9 |
- MD simulations : Analyze π-π stacking and H-bond interactions in binding pockets (e.g., using GROMACS) .
Q. What methodologies address low solubility in aqueous buffers during in vitro assays?
- Formulation Strategies :
- Co-solvents : Use DMSO/PEG-400 mixtures (≤5% DMSO to avoid cytotoxicity).
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation; confirm loading efficiency via UV-Vis .
- pH adjustment : Ionize piperidine (pKa ~10.1) by reducing buffer pH to 6.5–7.0 .
Contradiction Analysis
Q. How should researchers interpret discrepancies between in silico docking scores and experimental IC₅₀ values?
- Root Cause Analysis :
- Ligand flexibility : Docking often assumes rigid conformations; use ensemble docking with multiple conformers.
- Solvation effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Off-target effects : Validate specificity via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
